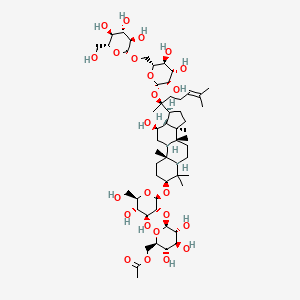

Quinquenoside R1

Description

Properties

IUPAC Name |

[(2R,3S,4S,5R,6S)-6-[(2R,3R,4S,5S,6R)-4,5-dihydroxy-6-(hydroxymethyl)-2-[[(3S,5R,8R,9R,10R,12R,13R,14R,17S)-12-hydroxy-4,4,8,10,14-pentamethyl-17-[(2S)-6-methyl-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxyhept-5-en-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]oxan-3-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H94O24/c1-24(2)11-10-15-56(9,80-50-46(71)42(67)39(64)31(77-50)23-73-48-44(69)40(65)36(61)28(20-57)74-48)26-12-17-55(8)35(26)27(60)19-33-53(6)16-14-34(52(4,5)32(53)13-18-54(33,55)7)78-51-47(43(68)37(62)29(21-58)75-51)79-49-45(70)41(66)38(63)30(76-49)22-72-25(3)59/h11,26-51,57-58,60-71H,10,12-23H2,1-9H3/t26-,27+,28+,29+,30+,31+,32-,33+,34-,35-,36+,37+,38+,39+,40-,41-,42-,43-,44+,45+,46+,47+,48+,49-,50-,51-,53-,54+,55+,56-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SNHCPECPLQRJNL-GWNBYJSOSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)COC(=O)C)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=CCC[C@@](C)([C@H]1CC[C@@]2([C@@H]1[C@@H](C[C@H]3[C@]2(CC[C@@H]4[C@@]3(CC[C@@H](C4(C)C)O[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)CO)O)O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)COC(=O)C)O)O)O)C)C)O)C)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)O)O)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H94O24 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801316745 | |

| Record name | Quinquenoside R1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

1151.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85013-02-1 | |

| Record name | Quinquenoside R1 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85013-02-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Quinquenoside R1 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801316745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

A Technical Guide to the Nomenclature and Scientific Profiles of Quinquenoside R1 and Notoginsenoside R1

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed comparative analysis of Quinquenoside R1 and Notoginsenoside R1, two distinct saponins isolated from Panax species. The document clarifies their nomenclature, chemical properties, and biological activities based on current scientific literature, addressing a common point of confusion in ginseng research. All quantitative data is presented in structured tables for ease of comparison, and detailed experimental protocols from cited literature are provided. Furthermore, key signaling pathways associated with Notoginsenoside R1 are visualized using diagrams.

Introduction: Clarifying the Distinction

This compound and Notoginsenoside R1 are both triterpenoid saponins found in medicinal plants of the Panax genus. However, they are structurally and chemically distinct molecules, a fact often obscured by their similar nomenclature and shared botanical origin. Notoginsenoside R1 is a major bioactive component of Panax notoginseng and has been the subject of extensive pharmacological research.[1][2][3] In contrast, this compound, primarily isolated from Panax quinquefolius (American Ginseng), is a mono-O-acetylated derivative of ginsenoside Rb1 and is less extensively characterized. This guide aims to provide a clear and concise overview of the current scientific understanding of each compound.

Chemical and Physical Properties

The fundamental differences between this compound and Notoginsenoside R1 are evident in their chemical and physical properties. These are summarized in the tables below.

Table 2.1: Chemical Properties of this compound and Notoginsenoside R1

| Property | This compound | Notoginsenoside R1 |

| Molecular Formula | C₅₆H₉₄O₂₄ | C₄₇H₈₀O₁₈ |

| Molecular Weight | 1151.34 g/mol | 933.13 g/mol |

| Synonyms | Mono-O-acetyl ginsenoside Rb1 | Sanchinoside R1 |

| CAS Number | 85013-02-1 | 80418-24-2 |

| General Classification | Triterpenoid Saponin | Triterpenoid Saponin |

Table 2.2: Physical Properties of Notoginsenoside R1

| Property | Value |

| Appearance | White to off-white crystalline powder |

| Melting Point | 213 - 217 °C |

| Optical Rotation | [α]²⁰D = 18 - 22° (c = 0.5 in MeOH) |

| Solubility | Soluble in DMSO, Pyridine, Methanol, Ethanol |

Spectroscopic Data

Spectroscopic analysis is crucial for the structural elucidation of natural products. The following tables summarize available mass spectrometry and Nuclear Magnetic Resonance (NMR) data for both compounds.

Table 3.1: Mass Spectrometry Data

| Compound | Method | Key Fragments (m/z) |

| This compound | ESI-MS | [M-H]⁻ at 1149.7 |

| Notoginsenoside R1 | ESI-MS/MS | [M-H]⁻ at 931.52; fragments at 799.48 [M-Xyl-H]⁻, 637.43 [M-Xyl-Glc-H]⁻, 475.38 [M-Xyl-2Glc-H]⁻ |

Table 3.2: NMR Spectroscopic Data for Notoginsenoside R1

While complete NMR data tables are extensive, key characteristic shifts can be indicative. The ¹H NMR spectrum of Notoginsenoside R1 has been reported in the literature and is a key tool for its identification. Specific chemical shifts are detailed in specialized publications and databases.

Note: A comprehensive and readily available ¹H NMR data table for this compound was not found in the surveyed literature.

Experimental Protocols

This section details common experimental methodologies for the isolation, purification, and analysis of these saponins.

Isolation and Purification of Notoginsenoside R1

A common method for the preparative separation of Notoginsenoside R1 and other ginsenosides from Panax notoginseng involves preparative high-performance liquid chromatography (prep-HPLC).

-

Sample Preparation: The powdered root of P. notoginseng is extracted with a suitable solvent, such as aqueous ethanol.

-

Chromatography: A C18 column is typically used.

-

Mobile Phase: A gradient of ethanol-water is employed for elution. For instance, a 40% aqueous ethanol solution can be used to separate Notoginsenoside R1, followed by a switch to 60% aqueous ethanol for other ginsenosides.

-

Detection: The separation is monitored using a UV detector.

-

Purity Assessment: The purity of the isolated Notoginsenoside R1 is determined by analytical HPLC, with purities exceeding 96% being achievable.

-

Structure Confirmation: The chemical structure of the purified compound is confirmed using mass spectrometry (MS) and NMR spectroscopy.

Analytical Methods

High-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) is a powerful technique for the identification and quantification of ginsenosides in plant extracts and biological samples.

-

Chromatography: An analytical C18 column is used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed.

-

Detection: Mass spectrometry, often with an electrospray ionization (ESI) source, is used for detection and identification based on the mass-to-charge ratio (m/z) and fragmentation patterns.

Biological Activities and Signaling Pathways

The pharmacological effects of Notoginsenoside R1 have been extensively studied, while the specific biological activities of this compound are less well-documented.

Notoginsenoside R1

Notoginsenoside R1 exhibits a wide range of biological activities, including:

-

Neuroprotection: It has shown protective effects in models of ischemic stroke and other neurological conditions.[3]

-

Anti-inflammatory Effects: Notoginsenoside R1 can modulate inflammatory pathways.[3][4]

-

Anti-apoptotic Activity: It has been shown to inhibit apoptosis in various cell types.[3]

-

Cardioprotection: It demonstrates protective effects against ischemia-reperfusion injury in the heart.[5]

-

Anti-cancer Properties: Some studies suggest it may have anti-tumor effects.[4]

These effects are mediated through the modulation of several key signaling pathways.

Notoginsenoside R1 can activate the PI3K/Akt pathway, which is crucial for cell survival and proliferation. This pathway is often involved in its anti-apoptotic and protective effects.[6][7]

Caption: Notoginsenoside R1 mediated activation of the PI3K/Akt signaling pathway.

Notoginsenoside R1 has been shown to downregulate the MAPK and NF-κB signaling pathways, which are key regulators of inflammation.[4]

Caption: Inhibition of the MAPK/NF-κB inflammatory pathway by Notoginsenoside R1.

Recent studies have indicated that Notoginsenoside R1 can alleviate myocardial infarction by activating the JAK2/STAT3 signaling pathway.

Caption: Activation of the JAK2/STAT3 signaling pathway by Notoginsenoside R1.

This compound

The biological activities of this compound are not as well-defined as those of Notoginsenoside R1. As a mono-O-acetylated derivative of ginsenoside Rb1, it may share some of the known activities of ginsenoside Rb1, which include anti-inflammatory and neuroprotective effects. However, specific studies focusing on the pharmacological effects and signaling pathways of this compound are limited. Further research is required to elucidate its distinct biological profile.

Conclusion

This technical guide has delineated the significant differences between this compound and Notoginsenoside R1 in terms of their chemical structure, properties, and known biological activities. Notoginsenoside R1 is a well-researched saponin with a plethora of documented pharmacological effects and associated signaling pathways. This compound, while identified in several Panax species, remains a less-explored molecule, presenting an opportunity for future research to uncover its potential therapeutic applications. For researchers and professionals in drug development, a clear understanding of these distinctions is paramount for accurate identification, characterization, and investigation of these natural compounds.

References

- 1. Notoginsenoside R1: A systematic review of its pharmacological properties. | Semantic Scholar [semanticscholar.org]

- 2. Notoginsenoside R1: A systematic review of its pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Frontiers | Notoginsenoside R1 Ameliorates Cardiac Lipotoxicity Through AMPK Signaling Pathway [frontiersin.org]

- 6. ingentaconnect.com [ingentaconnect.com]

- 7. researchgate.net [researchgate.net]

The Distribution and Analysis of Quinquenoside R1 in Panax Species: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the natural sources of Quinquenoside R1, a significant bioactive saponin found within the Panax genus. This document summarizes the quantitative distribution of this compound across various Panax species and their different anatomical parts. Furthermore, it details the experimental protocols for the extraction, isolation, and quantification of this compound, and visualizes its known interactions with key cellular signaling pathways.

Quantitative Distribution of this compound

This compound, often identified as Notoginsenoside R1 in the context of Panax notoginseng, is a triterpenoid saponin that has been isolated from several economically important Panax species. The concentration of this compound varies significantly between species and the specific part of the plant. The following tables summarize the available quantitative data for this compound in Panax notoginseng and Panax ginseng. Data for Panax quinquefolius indicates its presence, though specific quantitative analyses for different plant parts are not as readily available in the reviewed literature.

Table 1: Quantitative Content of this compound (Notoginsenoside R1) in Panax notoginseng

| Plant Part | Species | Method of Analysis | This compound Content (mg/g dry weight) | Reference |

| Root | Panax notoginseng | HPLC | 1.17 ± 0.08 | [1] |

| Stem-leaves | Panax notoginseng | HPLC | 1.59 ± 0.03 | [1] |

| Root | Panax notoginseng | Not Specified | 2-4% (20-40 mg/g) | [2] |

Table 2: Quantitative Content of this compound (Notoginsenoside R1) in Panax ginseng

| Plant Part | Species | Method of Analysis | This compound Content (mg/g dry weight) | Reference |

| Root | Panax ginseng | Not Specified | 0.15-0.68% (1.5-6.8 mg/g) | [2] |

Experimental Protocols

The accurate quantification and isolation of this compound from Panax species necessitates standardized and validated experimental procedures. This section outlines a comprehensive workflow from sample preparation to final analysis, based on methodologies reported in peer-reviewed scientific literature.

I. Sample Preparation and Extraction

A generalized workflow for the extraction of this compound from Panax plant material is presented below. The choice of solvent and extraction method can significantly impact the yield and purity of the target compound.

Detailed Extraction Protocol (Ultrasonic-Assisted Extraction):

-

Drying: The collected plant material (e.g., roots, leaves) is thoroughly washed and dried to a constant weight, typically in a ventilated oven at 60°C or by freeze-drying to prevent degradation of thermolabile compounds.

-

Pulverization: The dried plant material is ground into a fine powder (e.g., 40-60 mesh) to increase the surface area for efficient solvent extraction.

-

Extraction: A known quantity of the powdered sample (e.g., 1.0 g) is mixed with a suitable solvent, such as 70% ethanol, in a flask. The mixture is then subjected to ultrasonic-assisted extraction for a specified duration (e.g., 30 minutes) at a controlled temperature.

-

Filtration and Concentration: The extract is filtered to remove solid plant debris. The resulting filtrate is then concentrated under reduced pressure using a rotary evaporator to yield the crude extract.

II. Isolation and Purification

For the isolation of pure this compound, the crude extract undergoes further chromatographic separation.

Detailed Isolation Protocol:

-

Column Chromatography: The crude extract is subjected to column chromatography using a stationary phase such as silica gel or a macroporous resin (e.g., D101). A gradient elution is typically employed, starting with a less polar solvent system (e.g., chloroform-methanol-water) and gradually increasing the polarity to separate different ginsenosides.

-

Fraction Monitoring: The collected fractions are monitored by Thin-Layer Chromatography (TLC) to identify those containing this compound.

-

Preparative HPLC: Fractions enriched with this compound are pooled, concentrated, and further purified by preparative High-Performance Liquid Chromatography (HPLC) using a C18 column and a suitable mobile phase (e.g., a gradient of acetonitrile and water) to obtain the pure compound.

III. Quantification by UPLC-MS/MS

For the precise quantification of this compound in plant extracts, Ultra-Performance Liquid Chromatography coupled with Tandem Mass Spectrometry (UPLC-MS/MS) is a highly sensitive and specific method.

Representative UPLC-MS/MS Parameters:

-

Chromatographic System: Waters ACQUITY UPLC H-Class or equivalent.

-

Column: ACQUITY UPLC BEH C18 column (e.g., 2.1 mm × 100 mm, 1.7 µm).

-

Mobile Phase: A gradient elution using:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Program: A typical gradient might start at a low percentage of Solvent B, gradually increasing to elute more hydrophobic compounds.

-

Flow Rate: 0.3 mL/min.

-

Column Temperature: 40°C.

-

Injection Volume: 2 µL.

-

Mass Spectrometer: A triple quadrupole mass spectrometer.

-

Ionization Mode: Electrospray Ionization (ESI) in negative mode.

-

Detection Mode: Multiple Reaction Monitoring (MRM) for specific precursor-to-product ion transitions of this compound.

Signaling Pathways Involving this compound (Notoginsenoside R1)

Recent research has begun to elucidate the molecular mechanisms underlying the pharmacological effects of this compound (Notoginsenoside R1). This compound has been shown to modulate several key signaling pathways involved in cellular processes such as inflammation, oxidative stress, and cell survival.

MAPK/NF-κB Signaling Pathway

Notoginsenoside R1 has been demonstrated to exert anti-inflammatory effects by inhibiting the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) signaling pathways.

References

An In-depth Technical Guide to the Biosynthesis of Quinquenoside R1 in Panax notoginseng

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinquenoside R1, a notable protopanaxadiol (PPD)-type ginsenoside found in Panax notoginseng, has garnered significant interest for its diverse pharmacological activities. Understanding its biosynthesis is crucial for metabolic engineering and ensuring a sustainable supply for research and drug development. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key genes, and regulatory networks. Quantitative data is summarized for comparative analysis, and conceptual experimental protocols for key characterization steps are provided. Visual diagrams of the pathway and regulatory interactions are included to facilitate a deeper understanding of this complex biological process.

Introduction

Panax notoginseng (Burk.) F.H. Chen, commonly known as Sanqi or Tianqi, is a perennial herb renowned in traditional Chinese medicine for its hemostatic and cardiovascular protective effects. The primary bioactive constituents of P. notoginseng are triterpenoid saponins, also known as ginsenosides. Among these, this compound (often referred to as Notoginsenoside R1) is a significant PPD-type ginsenoside that contributes to the plant's therapeutic properties.[1] The biosynthesis of this compound is a multi-step process involving enzymes from the isoprenoid pathway, followed by specific modifications by cytochrome P450 monooxygenases (CYP450s) and UDP-glycosyltransferases (UGTs). A thorough understanding of this pathway is essential for optimizing its production through biotechnological approaches.

The Biosynthetic Pathway of this compound

The biosynthesis of this compound begins with the universal precursors of isoprenoids, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP), which are synthesized through the mevalonate (MVA) pathway in the cytosol.[2]

Formation of the Triterpene Skeleton

The initial steps involve the condensation of IPP and DMAPP to form farnesyl pyrophosphate (FPP). Two molecules of FPP are then joined head-to-head by squalene synthase (SS) to produce squalene. Squalene is subsequently epoxidized by squalene epoxidase (SE) to form 2,3-oxidosqualene.[2] This intermediate is a critical branch point for the synthesis of various triterpenoids. In the this compound pathway, dammarenediol-II synthase (DS) catalyzes the cyclization of 2,3-oxidosqualene to form the dammarane-type triterpenoid skeleton, dammarenediol-II.[2]

Hydroxylation by Cytochrome P450s

The dammarane skeleton undergoes hydroxylation, a key step in the diversification of ginsenosides. For the synthesis of PPD-type ginsenosides like this compound, dammarenediol-II is hydroxylated at the C-12 position by a specific P450 enzyme, protopanaxadiol synthase (PPDS) , which has been identified as CYP716A47 . This reaction yields protopanaxadiol (PPD), the direct aglycone precursor for a series of PPD-type ginsenosides.

Glycosylation by UDP-glycosyltransferases (UGTs)

The final and diversifying steps in this compound biosynthesis are a series of glycosylations catalyzed by UGTs. These enzymes transfer sugar moieties from activated sugar donors, such as UDP-glucose and UDP-xylose, to the hydroxyl groups of the aglycone.

The biosynthesis of this compound proceeds through the intermediate, ginsenoside Rg1. The formation of ginsenoside Rg1 involves the glycosylation of protopanaxatriol (PPT), a related ginsenoside aglycone. However, recent findings have elucidated a more direct pathway involving a key xylosyltransferase.

A novel xylosyltransferase from P. notoginseng, designated PnUGT57 (UGT94BW1) , has been identified to catalyze the 2'-O-glycosylation of ginsenoside Rg1 at the C-6 position with a xylose moiety to produce Notoginsenoside R1 (this compound).[3][4] This specific enzymatic step is what distinguishes the biosynthesis of this compound.

dot

Caption: Biosynthetic pathway of this compound in Panax notoginseng.

Quantitative Data

The accumulation of this compound and its precursors is influenced by various factors, including plant tissue type, age, and environmental conditions. The following tables summarize available quantitative data.

Table 1: Content of Major Ginsenosides in Panax notoginseng

| Compound | Plant Part | Content (mg/g dry weight) | Reference |

| Notoginsenoside R1 | Main Roots | 1.1 - 39.1 | [2] |

| Ginsenoside Rg1 | Main Roots | 2.0 - 40.0 | [5] |

| Ginsenoside Re | Main Roots | 2.0 - 40.0 | [5] |

| Ginsenoside Rb1 | Main Roots | 26.7 - 30.6 | [5] |

| Ginsenoside Rd | Main Roots | 5.7 - 8.4 | [5] |

| Total Ginsenosides | Main Roots | 75.7 - 89.8 | [2] |

| Total Ginsenosides | Rhizomes | 137.5 | [2] |

| Total Ginsenosides | Stems | 10.8 | [2] |

| Total Ginsenosides | Leaves | 109.2 | [2] |

Table 2: Enzyme Kinetic Parameters for PnUGT57 (UGT94BW1)

| Substrate | Km (μM) | Vmax (pmol/min/mg protein) | Reference |

| Ginsenoside Rg1 | 185.3 ± 15.2 | 125.6 ± 4.8 | [4] |

| UDP-Xylose | 212.7 ± 21.8 | 138.9 ± 7.1 | [4] |

Experimental Protocols

This section outlines conceptual protocols for key experiments in the study of this compound biosynthesis.

Heterologous Expression and Functional Characterization of PnUGT57 (UGT94BW1) in Saccharomyces cerevisiae

Objective: To verify the function of the candidate UGT gene in converting ginsenoside Rg1 to this compound.

Methodology:

-

Gene Cloning: The full-length open reading frame of PnUGT57 is cloned from P. notoginseng cDNA.

-

Vector Construction: The cloned gene is inserted into a yeast expression vector (e.g., pYES2).

-

Yeast Transformation: The expression vector is transformed into a suitable S. cerevisiae strain (e.g., INVSc1).

-

Expression Induction: Transformed yeast cells are cultured in induction medium containing galactose.

-

Enzyme Assay:

-

Microsomal proteins are extracted from the yeast cells.

-

The reaction mixture containing the microsomal proteins, ginsenoside Rg1, UDP-xylose, and appropriate buffer is incubated.

-

The reaction is stopped, and the product is extracted.

-

-

Product Analysis: The reaction product is analyzed by High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the formation of this compound by comparing its retention time and mass spectrum with a standard.

dot

Caption: Workflow for heterologous expression and characterization of PnUGT57.

Regulatory Network

The biosynthesis of ginsenosides, including this compound, is tightly regulated at the transcriptional level by various transcription factors (TFs). Several families of TFs, including MYB , bHLH , and WRKY , have been implicated in the regulation of genes in the ginsenoside biosynthetic pathway in P. notoginseng.[5]

-

Positive Regulation:

-

PnMYB1 and PnbHLH1 have been identified as positive regulators of saponin accumulation. Overexpression of PnMYB1 leads to increased expression of PnSS and PnDS, resulting in higher levels of ginsenosides, including Rg1 (the precursor of this compound).[6][7]

-

PnMYB2 has been shown to bind to the promoters of PnSS and PnSE1, suggesting its role as a positive regulator.[8]

-

-

Negative Regulation:

-

PnMYB4 acts as a repressor of saponin biosynthesis. It competes with PnMYB1 for binding to PnbHLH, thereby inhibiting the activation of downstream biosynthetic genes.[6]

-

These TFs often work in complexes to fine-tune the expression of pathway genes in response to developmental cues and environmental stimuli, such as methyl jasmonate (MeJA).

dot

Caption: Transcriptional regulation of ginsenoside biosynthesis in P. notoginseng.

Conclusion

The biosynthesis of this compound in Panax notoginseng is a complex, multi-enzyme process that is tightly regulated at the genetic level. This guide has detailed the pathway from central metabolism to the final glycosylation step, highlighting the key enzymes and their corresponding genes. The identification of the specific xylosyltransferase, PnUGT57 (UGT94BW1), represents a significant advancement in our understanding and opens up new avenues for the biotechnological production of this valuable ginsenoside. Further research into the intricate regulatory network and the optimization of heterologous expression systems will be crucial for the sustainable and scalable production of this compound for pharmaceutical applications.

References

- 1. Panax notoginseng WRKY Transcription Factor 9 Is a Positive Regulator in Responding to Root Rot Pathogen Fusarium solani - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]

- 3. d-nb.info [d-nb.info]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Panax notoginseng: panoramagram of phytochemical and pharmacological properties, biosynthesis, and regulation and production of ginsenosides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. PnMYB4 negatively modulates saponin biosynthesis in Panax notoginseng through interplay with PnMYB1 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

Quinquenoside R1: A Comprehensive Technical Guide to its Pharmacological Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinquenoside R1, predominantly known in scientific literature as Notoginsenoside R1 (NG-R1), is a principal bioactive saponin isolated from the traditional medicinal herb Panax notoginseng. This document provides an in-depth overview of the pharmacological properties of this compound, focusing on its therapeutic potential and underlying molecular mechanisms. It is intended to serve as a technical guide for researchers, scientists, and professionals involved in drug discovery and development. NG-R1 has demonstrated a wide array of pharmacological activities, including potent anti-inflammatory, antioxidant, neuroprotective, cardioprotective, and anti-cancer effects.

Pharmacological Properties and Quantitative Data

This compound exhibits a broad spectrum of biological activities. The following tables summarize the quantitative data associated with its key pharmacological effects.

Table 1: Anti-Cancer Activity

| Cell Line | Cancer Type | Parameter | Value | Reference |

| MCF-7 | Breast Cancer | IC50 (24h) | 148.9 µmol/L |

Table 2: Cardioprotective Effects

| Model | Condition | Treatment | Key Finding | Reference |

| Mouse Cardiomyocytes | Hypoxia/Reoxygenation | 25 µM NG-R1 | Optimal concentration for restoring cell viability | [1] |

| Mice | Myocardial Ischemia/Reperfusion | 25 mg/kg NG-R1 (i.p.) | Improved Left Ventricular Ejection Fraction (LVEF) from 36.50% to 50.67% and Left Ventricular Fractional Shortening (LVFS) from 17.83% to 24.33% | [1] |

Table 3: Neuroprotective Effects

| Model | Condition | Treatment | Key Finding | Reference |

| PC12 Cells | Aβ₂₅₋₃₅-induced injury | 250-1,000 µg/ml NG-R1 | Significantly increased cell viability | [2] |

| Rats | Cerebral Ischemia/Reperfusion | 10, 20, 40 mg/kg NG-R1 (i.p.) for 7 days | 20 mg/kg showed significant reduction in infarct volume and neuronal loss |

Table 4: Anti-Inflammatory and Other Activities

| Model | Condition | Treatment | Key Finding | Reference |

| Mice | Dextran Sulfate Sodium (DSS)-induced colitis | 25 mg/kg NG-R1 (gavage) | Alleviated severity of colitis | [3] |

| Rats | Intestinal Ischemia/Reperfusion | 5 mg/kg/h NG-R1 (i.v.) | Increased red blood cell velocity and reduced leukocyte adhesion | [4] |

Key Signaling Pathways

This compound exerts its pharmacological effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate the key mechanisms of action.

PI3K/Akt/mTOR Signaling Pathway

Notoginsenoside R1 has been shown to activate the PI3K/Akt/mTOR pathway, which is crucial for cell survival, proliferation, and metabolism. In the context of ischemic myocardial injury, NG-R1 enhances the interaction between mTOR and AKT, promoting cell survival and regulating lipid metabolism.[5][6]

Caption: this compound activates the PI3K/Akt/mTOR pathway.

Nrf2/ARE Signaling Pathway

This compound is a potent activator of the Nrf2/ARE signaling pathway, a primary cellular defense mechanism against oxidative stress. NG-R1 promotes the nuclear translocation of Nrf2, leading to the upregulation of antioxidant enzymes and protecting against oxidative damage.[7][8]

Caption: this compound activates the Nrf2/ARE antioxidant pathway.

Experimental Protocols

Detailed methodologies for key experiments cited in the literature are provided below to facilitate the replication and further investigation of this compound's pharmacological properties.

In Vivo Model of Myocardial Ischemia/Reperfusion Injury

-

Animal Model: Male C57BL/6 mice.

-

Procedure:

-

Anesthetize mice.

-

Induce myocardial ischemia by ligating the left anterior descending coronary artery for 30 minutes.

-

Remove the ligature to allow for 4 hours of reperfusion.

-

-

Drug Administration: Administer Notoginsenoside R1 (25 mg/kg) via intraperitoneal (i.p.) injection every 2 hours for a total of three doses, starting 30 minutes before the ischemic surgery.[1]

-

Assessment:

-

Cardiac Function: Evaluate Left Ventricular Ejection Fraction (LVEF) and Left Ventricular Fractional Shortening (LVFS) using echocardiography 14 days post-reperfusion.[1]

-

Infarct Size: Use TTC staining to measure the infarct size of the heart tissue.[5]

-

Apoptosis: Quantify apoptotic cardiomyocytes using TUNEL staining.[5]

-

Biochemical Markers: Measure serum levels of LDH, CK-MB, and α-HBDH.[5]

-

In Vivo Model of Experimental Colitis

-

Animal Model: Male C57BL/6 mice.

-

Induction of Colitis:

-

DSS Model: Administer 2.5% dextran sulfate sodium (DSS) in drinking water for 8 consecutive days.

-

TNBS Model: Administer a single intrarectal dose of 2.5 mg of 2,4,6-trinitrobenzenesulfonic acid (TNBS) in 50% ethanol.

-

-

Drug Administration: Administer Notoginsenoside R1 (25 mg/kg) daily by oral gavage in 0.5% methylcellulose for 7 days.[3]

-

Assessment:

-

Disease Activity Index (DAI): Score based on body weight loss, stool consistency, and rectal bleeding.

-

Colon Length: Measure the length of the colon as an indicator of inflammation.

-

Histological Analysis: Perform H&E staining of colon tissue to assess inflammation and tissue damage.

-

Biochemical Markers: Measure myeloperoxidase (MPO) activity and cytokine levels in the colon tissue.[3]

-

In Vitro Model of Neuroprotection

-

Cell Line: PC12 cells.

-

Induction of Injury: Induce neuronal injury by treating cells with 20 µM of amyloid-beta fragment 25-35 (Aβ₂₅₋₃₅) peptide.[2]

-

Drug Treatment: Treat cells with varying concentrations of Notoginsenoside R1 (250-1,000 µg/ml).[2]

-

Assessment:

-

Cell Viability: Measure cell viability using the MTT assay.[2]

-

Apoptosis: Assess apoptosis by measuring the expression of apoptosis-related proteins (e.g., Bcl-2, Bax) via Western blot.

-

Signaling Pathway Analysis: Analyze the activation of relevant signaling pathways (e.g., SphK1/NF-κB) using Western blotting to detect phosphorylated and total protein levels.[2]

-

Experimental Workflow

The following diagram illustrates a general experimental workflow for evaluating the therapeutic potential of this compound.

Caption: General workflow for pharmacological evaluation of this compound.

Conclusion

This compound (Notoginsenoside R1) is a promising natural saponin with a wide range of pharmacological activities that are relevant to the treatment of various diseases, including cardiovascular disorders, neurodegenerative diseases, inflammatory conditions, and cancer. Its therapeutic effects are mediated through the modulation of key signaling pathways such as PI3K/Akt/mTOR and Nrf2/ARE. The quantitative data and detailed experimental protocols provided in this guide offer a solid foundation for further research and development of this compound as a potential therapeutic agent. Future studies should focus on clinical trials to validate these preclinical findings and explore its full therapeutic potential.

References

- 1. Notoginsenoside R1 protects against myocardial ischemia/reperfusion injury in mice via suppressing TAK1-JNK/p38 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Notoginsenoside R1 ameliorates the inflammation induced by amyloid‑β by suppressing SphK1‑mediated NF‑κB activation in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Notoginsenoside R1 Attenuates Experimental Inflammatory Bowel Disease via Pregnane X Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Frontiers | Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway [frontiersin.org]

- 6. Notoginsenoside R1 Regulates Ischemic Myocardial Lipid Metabolism by Activating the AKT/mTOR Signaling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Notoginsenoside R1 treatment facilitated Nrf2 nuclear translocation to suppress ferroptosis via Keap1/Nrf2 signaling pathway to alleviated high-altitude myocardial injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Notoginsenoside R1 alleviates TEGDMA-induced mitochondrial apoptosis in preodontoblasts through activation of Akt/Nrf2 pathway-dependent mitophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Mechanisms of Action of Notoginsenoside R1 and Ginsenoside Rh1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro mechanisms of action for two prominent ginsenosides, Notoginsenoside R1 (NGR1) and Ginsenoside Rh1. The information presented is collated from a range of preclinical studies and is intended to support further research and development in oncology, neuroprotection, and inflammatory diseases. This document details the molecular pathways, cellular effects, and experimental protocols associated with these compounds.

Executive Summary

Notoginsenoside R1 and Ginsenoside Rh1, key bioactive constituents of Panax notoginseng, have demonstrated significant therapeutic potential in a variety of in vitro models. Their mechanisms of action are multifaceted, primarily involving the induction of apoptosis and ferroptosis in cancer cells, modulation of inflammatory responses, and protection against oxidative stress. These effects are mediated through the regulation of several key signaling pathways, including the PI3K/Akt, AGE-RAGE, Nrf2/ARE, and NF-κB pathways. This guide summarizes the quantitative data from these studies, provides detailed experimental methodologies, and visualizes the core signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro studies on Notoginsenoside R1 and Ginsenoside Rh1, focusing on their effects on cell viability and the concentrations used to elicit specific cellular responses.

Table 1: In Vitro Efficacy of Notoginsenoside R1 (NGR1)

| Cell Line | Assay Type | Parameter | Value | Reference |

| MDA-MB-231 (Breast Cancer) | CCK8 Assay | IC50 (24h) | 263.5 µmol/L | [1] |

| IC50 (48h) | 139.7 µmol/L | [1] | ||

| IC50 (72h) | 131.3 µmol/L | [1] | ||

| SK-BR-3 (Breast Cancer) | CCK8 Assay | IC50 (24h) | 248.6 µmol/L | [1] |

| IC50 (48h) | 124.53 µmol/L | [1] | ||

| IC50 (72h) | 117.5 µmol/L | [1] | ||

| MCF-7 (Breast Cancer) | CCK-8 Assay | IC50 (24h) | 148.9 µmol/L | |

| HUVECs (Endothelial Cells) | Apoptosis Assay | Treatment Conc. | 10-40 µM | [2] |

| PC12 (Neuronal Cells) | Neuroprotection Assay | Treatment Conc. | 25 µM | [3] |

| A549 (Lung Cancer) | MTT Assay | Treatment Conc. | 0.4, 0.8, 1.6 mg/ml | [4] |

| AC16 (Cardiomyocytes) | Cell Viability Assay | Treatment Conc. | 50, 100, 150, 200, 250 µg/ml | [5] |

Table 2: In Vitro Efficacy of Ginsenoside Rh1

| Cell Line | Assay Type | Parameter | Value | Reference |

| MCF-7 (Breast Cancer) | SRB Assay | IC50 | 90.28 µM | [6] |

| HCC1428 (Breast Cancer) | SRB Assay | IC50 | 147.4 µM | [6] |

| BT474 (Breast Cancer) | SRB Assay | IC50 | >150 µM | [6] |

| MCF-7 (Breast Cancer) | Apoptosis/Autophagy Assay | Treatment Conc. | 5, 25, 50 µM | [6] |

| HK-2 (Kidney Cells) | Cell Viability Assay | Treatment Conc. | 40 µM |

Core Mechanisms of Action and Signaling Pathways

Induction of Programmed Cell Death in Cancer

Ginsenoside Rh1 has been shown to induce both apoptosis and autophagy in breast cancer cells, such as MCF-7. This process is initiated by an increase in intracellular Reactive Oxygen Species (ROS), which in turn inhibits the prosurvival PI3K/Akt signaling pathway. The inhibition of Akt leads to the activation of downstream apoptotic effectors like cleaved PARP and cleaved caspase-3, and also promotes autophagy, as evidenced by increased expression of Atg12 and LC3A/B-II[6].

Notoginsenoside R1 demonstrates a novel mechanism of inducing ferroptosis, a form of iron-dependent programmed cell death, in breast cancer cells[1]. NGR1 has been found to inhibit the expression of Runt-related transcription factor 2 (RUNX2), which subsequently suppresses the AGE-RAGE signaling pathway. This leads to an accumulation of intracellular Fe2+ and oxidative damage, characterized by the downregulation of ferroptosis inhibitors (GPX4, FIH1) and upregulation of ferroptosis promoters (COX2, ACSL4, NOX1)[1].

Caption: Ginsenoside Rh1 induces apoptosis and autophagy via ROS-mediated inhibition of the PI3K/Akt pathway.

Caption: Notoginsenoside R1 induces ferroptosis by inhibiting the RUNX2/AGE-RAGE signaling axis.

Anti-Inflammatory and Cytoprotective Effects

NGR1 exhibits potent anti-inflammatory and cytoprotective properties in various cell types. In human umbilical vein endothelial cells (HUVECs) exposed to high glucose, NGR1 mitigates apoptosis and inflammation by upregulating miR-147a, which in turn inhibits the MyD88/TRAF6/NF-κB signaling pathway[2]. This leads to a reduction in pro-inflammatory cytokines such as TNF-α and IL-6[2].

Furthermore, in neuronal PC12 cells, NGR1 provides neuroprotection against oxidative stress through a novel mechanism involving estrogen receptor-dependent crosstalk between the Akt and ERK1/2 pathways. This interaction leads to the activation of the Nrf2/ARE (antioxidant response element) signaling pathway, which upregulates phase II antioxidant enzymes, thereby protecting the cells from oxidative damage[3].

Caption: NGR1 anti-inflammatory mechanism in HUVECs via the miR-147a/MyD88/NF-κB pathway.

Caption: NGR1-mediated neuroprotection through ER-dependent activation of Akt/ERK1/2 and Nrf2 signaling.

Detailed Experimental Protocols

This section provides a detailed methodology for key in vitro experiments cited in the literature for assessing the effects of Notoginsenoside R1 and Ginsenoside Rh1.

Cell Viability and Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of NGR1 or Ginsenoside Rh1 and incubate for the desired period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT reagent to each well.

-

Incubation: Incubate the plate for 2 to 4 hours at 37°C, allowing the MTT to be metabolized into formazan crystals.

-

Solubilization: Add 100 µL of a detergent reagent (e.g., DMSO or a specialized solubilization solution) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

Apoptosis Analysis (Flow Cytometry with Propidium Iodide Staining)

This method quantifies the percentage of apoptotic cells by measuring the DNA content of cells stained with propidium iodide (PI).

Protocol:

-

Cell Treatment: Culture and treat cells with the desired concentrations of NGR1 or Ginsenoside Rh1 for the specified duration.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fixation: Resuspend the cell pellet in ice-cold 70% ethanol and incubate for at least 30 minutes on ice to fix the cells.

-

Staining: Centrifuge the fixed cells and resuspend the pellet in a staining solution containing propidium iodide and RNase A.

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer. Apoptotic cells will appear as a sub-G1 peak due to DNA fragmentation.

Western Blotting for Protein Expression Analysis

Western blotting is used to detect specific proteins in a sample.

Protocol:

-

Protein Extraction: Lyse the treated and control cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

SDS-PAGE: Separate the protein samples by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.

-

Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the protein of interest (e.g., cleaved caspase-3, p-Akt, Nrf2) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

Measurement of Intracellular Reactive Oxygen Species (ROS)

The DCFDA (2',7'-dichlorofluorescin diacetate) assay is commonly used to measure intracellular ROS levels.

Protocol:

-

Cell Treatment: Treat cells with NGR1 or Ginsenoside Rh1 for the desired time.

-

DCFDA Staining: Incubate the cells with DCFDA solution in the dark for 30 minutes at 37°C.

-

Washing: Wash the cells with PBS to remove excess dye.

-

Fluorescence Measurement: Measure the fluorescence intensity using a fluorescence microplate reader or flow cytometer. An increase in fluorescence indicates an increase in intracellular ROS.

Conclusion

Notoginsenoside R1 and Ginsenoside Rh1 are promising natural compounds with well-defined in vitro mechanisms of action that are relevant to the treatment of cancer, inflammatory conditions, and neurodegenerative diseases. Their ability to modulate key signaling pathways such as PI3K/Akt, AGE-RAGE, and Nrf2 highlights their potential as therapeutic agents. The data and protocols presented in this guide are intended to provide a solid foundation for researchers and drug development professionals to further explore and harness the therapeutic potential of these ginsenosides. Further in vivo studies are warranted to validate these in vitro findings and to assess the safety and efficacy of these compounds in preclinical models.

References

- 1. Notoginsenoside R1 alleviates high glucose‐induced inflammation and oxidative stress in HUVECs via upregulating miR‐147a - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Notoginsenoside R1 alleviates high glucose-induced inflammation and oxidative stress in HUVECs via upregulating miR-147a - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Suppression of NADPH oxidase- and mitochondrion-derived superoxide by Notoginsenoside R1 protects against cerebral ischemia-reperfusion injury through estrogen receptor-dependent activation of Akt/Nrf2 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Protective effects of Notoginsenoside R1 on the ferroptosis of a human non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Biotechnological Interventions for Ginsenosides Production - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Ginsenoside Rh1 Induces MCF-7 Cell Apoptosis and Autophagic Cell Death through ROS-Mediated Akt Signaling - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of Quinquenoside R1: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known biological activities of Quinquenoside R1 (also referred to as Notoginsenoside R1), a key bioactive compound isolated from Panax notoginseng. This document synthesizes current scientific findings, presenting quantitative data, detailed experimental methodologies, and visual representations of its mechanisms of action to support further research and drug development endeavors.

Core Biological Activities

This compound has demonstrated a wide spectrum of pharmacological effects, positioning it as a promising candidate for therapeutic development. Its primary activities include anticancer, anti-inflammatory, antioxidant, and neuroprotective effects.[1]

Anticancer Activity

This compound exhibits significant anticancer properties by inhibiting cancer cell proliferation, migration, invasion, and angiogenesis, while promoting apoptosis and cell cycle arrest.[2] These effects have been observed in various cancer cell lines, including breast and non-small cell lung cancer.[2][3]

Quantitative Data on Anticancer Effects

| Biological Effect | Cell Line | Concentration/Dosage | Result | Reference |

| Growth Inhibition (IC50) | MCF-7 (Breast Cancer) | 148.9 mmol/L | 50% growth inhibition at 24 hours | [2] |

| Cell Cycle Arrest (G0/G1 Phase) | MCF-7 (Breast Cancer) | 75 mmol/L | 45.06 ± 5.60% of cells arrested | [2] |

| Cell Cycle Arrest (G0/G1 Phase) | MCF-7 (Breast Cancer) | 150 mmol/L | 59.46 ± 5.60% of cells arrested | [2] |

| Inhibition of Proliferation, Migration, and Invasion | A549 (Non-Small Cell Lung Cancer) | Dose-dependent | Significant inhibition observed | [3] |

Signaling Pathways in Anticancer Activity

This compound exerts its anticancer effects by modulating several key signaling pathways. In breast cancer, it has been shown to downregulate CCND2 and YBX3, with YBX3 acting as an activator of the KRAS/PI3K/Akt signaling pathway.[2] This leads to the suppression of tumor progression.

Experimental Protocols: Anticancer Assays

Cell Culture: MCF-7 and MDA-MB-231 breast cancer cells were cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained at 37°C in a humidified atmosphere with 5% CO2.[2]

Cell Proliferation Assay (CCK-8): Cells were seeded in 96-well plates and treated with varying concentrations of this compound (0, 50, 100, 150, or 200 μmol/L) for 24, 48, or 72 hours.[2] Cell viability was assessed using a Cell Counting Kit-8 assay according to the manufacturer's instructions.

Colony Formation Assay: Cells were seeded in six-well plates and treated with this compound. After 7 days of incubation, colonies were fixed, stained with crystal violet, and counted.[2]

Transwell Migration and Invasion Assays: For migration assays, cells were seeded in the upper chamber of a Transwell insert. For invasion assays, the insert was pre-coated with Matrigel. The lower chamber contained a chemoattractant. After 24 hours, non-migrated/invaded cells were removed, and the cells on the lower surface were fixed, stained, and counted.[2]

Cell Cycle Analysis: Cells were treated with this compound for 24 hours, harvested, fixed in ethanol, and stained with propidium iodide. Cell cycle distribution was analyzed by flow cytometry.[2]

Apoptosis Assay (TUNEL): Apoptosis was detected using a terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assay following the manufacturer's protocol.[2]

Anti-inflammatory Activity

This compound has demonstrated potent anti-inflammatory effects. In a rat model of renal ischemia-reperfusion injury, pretreatment with this compound significantly improved renal function and attenuated levels of oxidative markers. It also restored the levels of inflammatory cytokines, including a reduction in pro-inflammatory cytokines (TNF-α, TGF-β1, INF-γ, and IL-6) and an increase in the anti-inflammatory cytokine IL-10.[4]

Signaling Pathways in Anti-inflammatory Activity

The anti-inflammatory effects of this compound are associated with the modulation of several signaling pathways, including the MAPK/NF-κB pathway.[1]

Experimental Protocols: Anti-inflammatory Assays

Animal Model of Renal Ischemia-Reperfusion (I/R) Injury: Male Wistar rats were subjected to renal artery occlusion for 60 minutes, followed by reperfusion. One group was pretreated with this compound (50 mg/kg) before I/R induction.[4]

Assessment of Renal Function and Oxidative Stress: Serum levels of creatinine and blood urea nitrogen were measured to assess renal function. Oxidative stress markers in kidney tissue were also evaluated.[4]

Cytokine Measurement: The levels of inflammatory cytokines (TNF-α, TGF-β1, INF-γ, IL-6, IL-10) in renal tissue were quantified using appropriate immunoassays.[4]

Neuroprotective Effects

This compound exhibits neuroprotective properties against oxidative stress-induced neuronal injury.[5] It has been shown to suppress the accumulation of intracellular reactive oxygen species (ROS), lipid peroxidation, protein oxidation, and DNA fragmentation.[5]

Signaling Pathways in Neuroprotection

The neuroprotective mechanism of this compound involves an estrogen receptor-dependent crosstalk between the Akt and ERK1/2 pathways, which leads to the activation of the Nrf2/ARE (antioxidant response element) signaling pathway.[5] This activation upregulates the expression of phase II antioxidant enzymes.

Experimental Protocols: Neuroprotection Assays

Cell Culture and Treatment: PC12 cells were differentiated with nerve growth factor (NGF) and then exposed to hydrogen peroxide (H₂O₂) to induce oxidative stress. Cells were preconditioned with this compound before H₂O₂ exposure.[5]

Measurement of Oxidative Stress Markers: Intracellular ROS, lipid peroxidation (MDA), protein oxidation (protein carbonyl), and DNA fragmentation (8-OHdG) were measured using specific assays.[5]

Western Blot Analysis: The phosphorylation status of Akt and ERK1/2, and the nuclear translocation of Nrf2 were determined by Western blotting using specific antibodies.[5]

Conclusion

This compound is a multifaceted natural compound with significant therapeutic potential. Its well-documented anticancer, anti-inflammatory, and neuroprotective activities, mediated through the modulation of critical signaling pathways, make it a compelling candidate for further investigation and development. This guide provides a foundational understanding of its biological activities to aid researchers in designing future studies aimed at translating these promising preclinical findings into clinical applications.

References

- 1. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Notoginsenoside R1 attenuates breast cancer progression by targeting CCND2 and YBX3 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Protective effects of Notoginsenoside R1 on the ferroptosis of a human non-small cell lung cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Notoginsenoside R1 Suppresses Inflammatory Signaling and Rescues Renal Ischemia-Reperfusion Injury in Experimental Rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Notoginsenoside R1-mediated neuroprotection involves estrogen receptor-dependent crosstalk between Akt and ERK1/2 pathways: a novel mechanism of Nrf2/ARE signaling activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Discovery and Isolation of Quinquenoside R1: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Quinquenoside R1, a notable triterpenoid saponin, has garnered significant interest within the scientific community for its potential therapeutic applications. This technical guide provides a comprehensive overview of the discovery, isolation, and biological significance of this compound. It details the intricate experimental protocols for its extraction and purification from its natural sources, presents quantitative data in a structured format, and visually elucidates its known signaling pathways. This document serves as a critical resource for professionals engaged in natural product chemistry, pharmacology, and drug development, offering a foundational understanding of this compound and paving the way for future research and clinical applications.

Introduction

This compound is a naturally occurring dammarane-type triterpenoid saponin.[1] Structurally, it is a mono-O-acetylated derivative of ginsenoside Rb1.[2] First identified in Panax quinquefolius (American ginseng), its discovery has since extended to other species of the Panax genus, including Panax notoginseng, Panax japonicus var. major, and Panax vietnamensis.[3][4] In much of the scientific literature, particularly in studies focusing on its pharmacological effects, this compound is synonymously referred to as Notoginsenoside R1 (NGR1).[5][6] This compound is recognized as one of the major bioactive constituents of Panax notoginseng, a well-known traditional Chinese medicine.[7]

The pharmacological profile of this compound is extensive, with research highlighting its potent anti-inflammatory, antioxidant, neuroprotective, and potential anti-cancer properties.[5][6] These biological activities are attributed to its modulation of various cellular signaling pathways, making it a compound of high interest for therapeutic development. This guide will delve into the history of its isolation and the detailed methodologies required to obtain this compound in a pure form for research and development purposes.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₅₆H₉₄O₂₄ | [3] |

| Molecular Weight | 1151.34 g/mol | [3] |

| Class | Triterpenoid, Saponin, Glycoside | [1] |

| Synonyms | Notoginsenoside R1 (NGR1) | [5][6] |

| Appearance | White powder | |

| CAS Number | 85013-02-1 | [1] |

Experimental Protocols: Isolation and Purification

The isolation of this compound from its primary source, the roots of Panax notoginseng, is a multi-step process involving initial extraction of total saponins followed by chromatographic purification to isolate the specific compound.

Stage 1: Extraction and Enrichment of Total Panax Notoginseng Saponins (PNS)

This initial stage focuses on extracting the crude saponin mixture from the raw plant material and enriching this fraction.

3.1.1. Hot Reflux Extraction

-

Preparation of Plant Material: The roots of Panax notoginseng are dried, pulverized into a fine powder, and sieved.

-

Extraction: The powdered material is subjected to hot reflux extraction with purified water. A common ratio is 1:7 (w/v) of plant material to solvent. The mixture is heated to 60°C and refluxed for 2 hours.

-

Filtration and Concentration: The resulting extract is filtered to remove solid plant debris. The filtrate is then concentrated under reduced pressure to remove the solvent.

3.1.2. Macroporous Resin Column Chromatography

-

Resin Preparation: D101 macroporous resin is pre-treated by soaking in 96% aqueous ethanol for 12 hours, followed by thorough rinsing with purified water.

-

Column Packing: The treated resin is packed into a chromatography column.

-

Loading: The concentrated aqueous extract from the previous step is diluted and loaded onto the D101 resin column at a controlled flow rate (e.g., 10 ml/minute).

-

Washing: The column is washed sequentially with purified water and 20% aqueous ethanol to remove impurities such as sugars, flavonoids, and some polar compounds. This is typically performed at a higher flow rate (e.g., 30 ml/minute).

-

Elution: The enriched total saponin fraction is eluted from the column using 70% aqueous ethanol at a flow rate of approximately 20 ml/minute.

-

Final Concentration and Drying: The 70% ethanol eluate, containing the total Panax notoginseng saponins (PNS), is collected and concentrated under reduced pressure to remove the ethanol. The resulting aqueous solution is then dried under vacuum at 60°C to yield the PNS extract as a powder.

Stage 2: Isolation of this compound by Preparative High-Performance Liquid Chromatography (Prep-HPLC)

The final purification of this compound from the enriched PNS extract is achieved using preparative HPLC.

-

Sample Preparation: The dried PNS extract is dissolved in the mobile phase to a suitable concentration for injection.

-

Chromatographic System: A preparative HPLC system equipped with a C18 column (e.g., Alltech Alltima C18) is used.

-

Mobile Phase: A gradient or isocratic mobile phase consisting of an ethanol-water mixture is employed. The optimal composition may vary, but a 40% aqueous ethanol solution has been shown to be effective for separating this compound.

-

Detection: The eluting compounds are monitored using a UV detector at a low wavelength, typically around 203 nm, as saponins lack strong chromophores.

-

Fraction Collection: Fractions corresponding to the retention time of this compound are collected.

-

Purity Analysis and Confirmation: The purity of the collected fractions is assessed by analytical HPLC. The chemical structure of the purified compound is confirmed by mass spectrometry (MS) and by comparison with a reference standard.

The overall workflow for the isolation and purification of this compound is depicted in the following diagram.

Quantitative Data

The yield and purity of this compound can vary depending on the source material and the specific protocols employed. Table 2 provides representative quantitative data from a published study.

| Parameter | Value | Source Material | Method | Reference |

| Yield | 41.0 mg | 10 g of raw Panax notoginseng | Preparative HPLC | |

| Purity | > 96% | Enriched PNS extract | Analytical HPLC |

Biological Activities and Signaling Pathways

This compound (as Notoginsenoside R1) exhibits a wide range of biological activities by modulating key cellular signaling pathways. These are crucial for understanding its therapeutic potential.

Anti-inflammatory and Antioxidant Pathways

NGR1 has been shown to exert anti-inflammatory and antioxidant effects through several interconnected pathways:

-

MAPK/NF-κB Pathway: NGR1 can inhibit the activation of Mitogen-Activated Protein Kinases (MAPKs) such as ERK, JNK, and p38. This, in turn, suppresses the activation of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[5]

-

Nrf2/ARE Pathway: NGR1 can activate the Nuclear factor erythroid 2-related factor 2 (Nrf2), which then translocates to the nucleus and binds to the Antioxidant Response Element (ARE). This leads to the upregulation of various antioxidant and cytoprotective genes.[5]

Cell Proliferation, Survival, and Cancer-Related Pathways

NGR1 also influences pathways critical to cell fate, which are often dysregulated in cancer:

-

PI3K/AKT Pathway: The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (AKT) pathway is a central regulator of cell survival, proliferation, and metabolism. NGR1 has been shown to modulate this pathway, with effects being context-dependent.[5]

-

Wnt/β-catenin Pathway: This pathway is crucial for development and tissue homeostasis. Aberrant activation is linked to cancer. NGR1 has been reported to interact with components of this pathway.[5]

-

AGE-RAGE Pathway in Cancer: In the context of breast cancer, NGR1 has been found to inhibit the Advanced Glycation End-products (AGE) - Receptor for AGE (RAGE) signaling pathway. It achieves this by downregulating the transcription factor RUNX2, which in turn promotes ferroptosis, a form of programmed cell death, in cancer cells.[6]

Conclusion

This compound stands out as a promising bioactive compound from the Panax genus, with a well-documented history of its discovery and a growing body of evidence supporting its diverse pharmacological activities. The detailed protocols provided in this guide for its extraction and purification offer a practical framework for researchers to obtain this compound for further investigation. The elucidation of its involvement in critical signaling pathways, such as MAPK/NF-κB, Nrf2/ARE, and AGE-RAGE, underscores its potential for the development of novel therapeutics for a range of diseases, including inflammatory disorders, neurodegenerative conditions, and cancer. This technical guide serves as a comprehensive resource to facilitate and inspire continued research into the promising therapeutic applications of this compound.

References

- 1. japsonline.com [japsonline.com]

- 2. Adsorption Characteristics of Rosin-based Macroporous Adsorption Resin for Panax notoginseng Saponin [agris.fao.org]

- 3. mdpi.com [mdpi.com]

- 4. researchgate.net [researchgate.net]

- 5. Chemical fingerprinting and quantitative analysis of a Panax notoginseng preparation using HPLC-UV and HPLC-MS - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Qualitative and quantitative analysis of the saponins in Panax notoginseng leaves using ultra-performance liquid chromatography coupled with time-of-flight tandem mass spectrometry and high performance liquid chromatography coupled with UV detector - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Study on the Process of Ultrasonic Extraction of Total Saponins from Panax Notoginseng Peduncles-International Journal of Food Science and Agriculture-Hill Publishing Group [hillpublisher.com]

A Comprehensive Technical Guide to the Physicochemical Properties and Solubility of Quinquenoside R1

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinquenoside R1 is a dammarane-type triterpenoid saponin, a class of natural products known for their diverse pharmacological activities.[1][2] It is found in several species of the Panax genus, including Panax notoginseng and Panax japonicus. As a glycoside, its structure features a complex steroidal aglycone linked to sugar moieties. Understanding the physicochemical properties and solubility of this compound is fundamental for its extraction, purification, formulation, and application in preclinical and clinical research. This document provides an in-depth overview of these key characteristics, detailed experimental protocols, and insights into its biological context.

Physicochemical Properties

The physicochemical properties of a compound are critical determinants of its behavior in biological systems, affecting absorption, distribution, metabolism, and excretion (ADME). The properties of this compound are summarized below. Many of these values are predicted based on its chemical structure.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅₆H₉₄O₂₄ | [] |

| Molecular Weight | 1151.34 g/mol | [] |

| Appearance | Amorphous Powder | [] |

| Predicted Boiling Point | 1148.4 ± 65.0 °C | [] |

| Predicted Density | 1.42 ± 0.1 g/cm³ | [] |

| Predicted logP | -0.18 (ALOGPS), -1.1 (ChemAxon) | [1][2] |

| Predicted logS | -3.2 (ALOGPS) | [1] |

| Predicted pKa (Strongest Acidic) | 11.75 | [1] |

| Predicted pKa (Strongest Basic) | -3.6 | [1] |

| Polar Surface Area | 383.36 Ų | [1] |

| Hydrogen Bond Donor Count | 14 | [1] |

| Hydrogen Bond Acceptor Count | 23 | [1] |

| Rotatable Bond Count | 18 | [1] |

Solubility Profile

Solubility is a crucial factor for achieving desired concentrations in experimental assays and for ensuring bioavailability in vivo. This compound's solubility is influenced by its large molecular size and the presence of numerous hydrophilic sugar groups and a lipophilic steroid core.

Table 2: Solubility of this compound

| Solvent | Solubility | Source |

| Water | 0.69 g/L (Predicted) | [1][2] |

| Methanol | Soluble | [] |

| Ethanol | Soluble | [] |

| Ethyl Acetate | Soluble | [] |

| Dimethyl Sulfoxide (DMSO) | Expected to be soluble (based on solvent hierarchy for similar compounds) |

The predicted low aqueous solubility (0.69 g/L) and its solubility in polar organic solvents like methanol and ethanol are characteristic of many saponins. This amphiphilic nature influences its biological interactions and presents challenges for formulation that may require strategies like the use of co-solvents or advanced delivery systems.[4]

Experimental Protocols

Detailed and reproducible experimental methods are essential for scientific rigor. The following sections describe standard protocols for determining solubility.

Protocol: Solubility Determination in Aqueous and Organic Solvents

This protocol outlines a stepwise procedure for determining the solubility of this compound.

Objective: To determine the approximate solubility of this compound in cell culture media, DMSO, and ethanol.

Materials:

-

This compound (amorphous powder)

-

Cell Culture Medium (e.g., DMEM)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Ethanol, absolute

-

Glass test tubes

-

Vortex mixer

-

Water bath sonicator

-

Analytical balance

-

Microscope

Methodology:

-

Preparation of Stock Solutions: A hierarchical approach is used, starting with the least aggressive solvent.[5]

-

Tier 1 (Aqueous Medium): Weigh approximately 10 mg of this compound into a glass tube. Add the cell culture medium incrementally to attempt to reach a concentration of 20 mg/mL.[5]

-

Tier 2 (DMSO): If solubility is not achieved in the aqueous medium, weigh approximately 100 mg of this compound into a new tube. Add DMSO to attempt to reach a concentration of 200 mg/mL.[5]

-

Tier 3 (Ethanol): If the compound does not dissolve in DMSO, use a fresh 100 mg sample and add ethanol to attempt to reach 200 mg/mL.[5]

-

-

Dissolution Procedure: For each solvent tier, follow this mixing hierarchy:

-

Add the solvent to the pre-weighed this compound at room temperature.

-

Gently mix by inversion, then vortex the tube for 1-2 minutes.[5]

-

If the compound has not dissolved, sonicate in a water bath for up to 5 minutes.[5]

-

Allow the solution to sit at room temperature for approximately one hour to check for precipitation.

-

-

Solubility Assessment:

-

Visually inspect the solution against a light and dark background for any visible particles.

-

For a more definitive assessment, place a small drop of the solution onto a microscope slide and examine for crystals under 100x magnification. The absence of crystals indicates complete dissolution.

-

-

Data Reporting: Report the solubility as the highest concentration at which no precipitate or crystals are observed. For example, "> 20 mg/mL in Ethanol" or "< 1 mg/mL in Water."

Biological Activity and Signaling Pathways

This compound is structurally and functionally related to other well-studied ginsenosides, such as Notoginsenoside R1. These compounds are known to modulate several key signaling pathways, which accounts for their broad pharmacological effects, including anti-inflammatory, antioxidant, and cardioprotective activities.[6]

Key signaling pathways modulated by related ginsenosides include:

-

PI3K/Akt Pathway: Crucial for cell survival, proliferation, and angiogenesis.[6][7]

-

MAPK/NF-κB Pathway: A central regulator of inflammation and immune responses.[6][8]

-

NRF2/ARE Pathway: The primary pathway for cellular defense against oxidative stress.[6]

The PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt) pathway is a critical intracellular signaling cascade. Ginsenosides like Rb1 (a closely related compound) have been shown to activate this pathway, leading to the upregulation of endothelial nitric oxide synthase (eNOS) and subsequent production of nitric oxide (NO), which plays a key role in maintaining vascular homeostasis.[7] Activation of this pathway is a common mechanism by which ginsenosides exert protective effects against cellular stress and apoptosis.

Conclusion

This compound is a complex saponin with physicochemical properties that present both opportunities and challenges for its development as a therapeutic agent. Its amphiphilic nature, characterized by low predicted aqueous solubility but good solubility in polar organic solvents, necessitates careful consideration during experimental design and formulation. The compound's involvement in critical signaling pathways like PI3K/Akt highlights its potential for modulating cellular processes related to inflammation, oxidative stress, and survival. The data and protocols presented in this guide serve as a foundational resource for researchers working to unlock the full therapeutic potential of this promising natural product.

References

- 1. Showing Compound this compound (FDB020705) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for this compound (HMDB0040874) [hmdb.ca]

- 4. researchgate.net [researchgate.net]

- 5. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 6. Pharmacokinetics and Biological Activities of Notoginsenoside R1: A Systematical Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Molecular signaling of ginsenosides Rb1, Rg1, and Rg3 and their mode of actions - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

Quinquenoside R1: A Technical Guide to a Mono-acetylated Derivative of Ginsenoside Rb1

For Researchers, Scientists, and Drug Development Professionals

Abstract

Quinquenoside R1, a naturally occurring mono-acetylated derivative of the well-studied ginsenoside Rb1, is emerging as a compound of significant interest in pharmacology and drug development. Characterized by the addition of an acetyl group to the ginsenoside Rb1 backbone, this modification has been observed to influence its biological activity, particularly in the realm of immunomodulation. This technical guide provides a comprehensive overview of this compound, focusing on its chemical properties, biological activities, and underlying mechanisms of action. Detailed experimental protocols for assessing its effects and visualizations of the implicated signaling pathways are provided to support further research and development.

Introduction

Ginsenosides, the primary active saponins isolated from Panax species (ginseng), have a long history in traditional medicine and are the subject of extensive scientific research. Ginsenoside Rb1 is one of the most abundant and well-characterized of these compounds, known for a wide array of potential health benefits.[1] Chemical modifications to the core ginsenoside structure can significantly alter their pharmacokinetic properties and biological efficacy. This compound is one such derivative, identified as a mono-O-acetyl ginsenoside Rb1.[2] A closely related and more extensively studied analogue, 6''-O-acetylginsenoside Rb1, has demonstrated potent immunosuppressive and anti-angiogenic activities, suggesting that the acetylation of ginsenoside Rb1 is a critical modification for enhancing specific pharmacological effects.[3][4] This guide will synthesize the available information on this compound and its analogues, with a focus on its anti-inflammatory properties.

Chemical and Physical Properties

This compound is a triterpenoid saponin distinguished by the presence of an acetyl functional group on one of the sugar moieties attached to the ginsenoside Rb1 aglycone.[2]

| Property | Value | Reference |

| IUPAC Name | 20-[β-D-Glucopyranosyl-(1→6)-β-D-glucopyranosyloxy]-12β-hydroxydammar-24-en-3β-yl β-D-glucopyranosyl-(1→2)-[6-O-acetyl-β-D-glucopyranosyl] | (Implied from structure) |

| Molecular Formula | C₅₆H₉₄O₂₄ | [5] |

| Molecular Weight | 1151.34 g/mol | [5] |

| CAS Number | 85013-02-1 | [5] |

| Class | Triterpenoid, Ginsenoside | [6] |

Biological Activity and Mechanism of Action

Research on the specific isomer this compound is limited; however, studies on the closely related 6''-O-acetylginsenoside Rb1 provide significant insight into its biological potential. The primary reported activities are immunosuppressive and anti-inflammatory, mediated through the inhibition of key inflammatory signaling molecules in macrophages.[3]

Immunosuppressive and Anti-inflammatory Effects

6''-O-acetylginsenoside Rb1 has been shown to inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in murine macrophages stimulated with lipopolysaccharide (LPS) in a dose-dependent manner.[3][7] LPS, a component of Gram-negative bacteria cell walls, is a potent activator of macrophages, leading to the production of pro-inflammatory mediators via the activation of the Nuclear Factor-kappa B (NF-κB) signaling pathway. The inhibition of NO and TNF-α suggests that acetylated ginsenoside Rb1 interferes with this critical inflammatory cascade.

Quantitative Analysis of Bioactivity